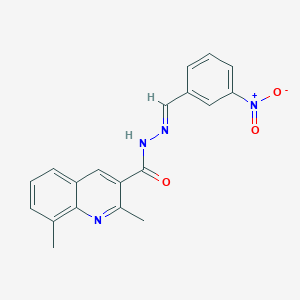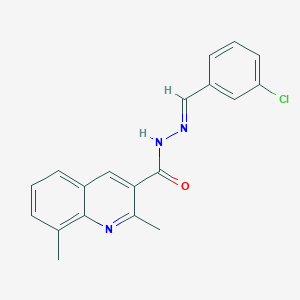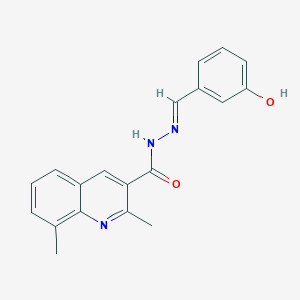![molecular formula C19H18N4OS B306787 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306787.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DQ-6 and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that it exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, DQ-6 has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
DQ-6 has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce oxidative stress in various cell types. Additionally, DQ-6 has been shown to protect against ischemia-reperfusion injury and reduce infarct size in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DQ-6 in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using DQ-6 in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of DQ-6. One potential direction is the development of new therapeutic agents based on the structure of DQ-6 for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DQ-6 and its effects on various signaling pathways. Furthermore, the potential toxicity of DQ-6 needs to be carefully evaluated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of DQ-6 involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-pyridinecarboxaldehyde in the presence of ethanol and potassium hydroxide. This reaction results in the formation of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The product is then purified using column chromatography to obtain pure DQ-6.
Aplicaciones Científicas De Investigación
DQ-6 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide |
|---|---|
Fórmula molecular |
C19H18N4OS |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-3-7-16-17(9-14(2)22-19(13)16)25-12-18(24)23-21-11-15-6-4-8-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+ |
Clave InChI |
ORWLFLZRSKTOCW-SRZZPIQSSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)



![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)